
Camostat-d6 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Camostat-d6 (hydrochloride) is a deuterated form of camostat mesylate, a synthetic serine protease inhibitor. This compound is primarily used as an internal standard for the quantification of camostat by gas chromatography or liquid chromatography-mass spectrometry . Camostat mesylate, the non-deuterated form, has been widely studied for its potential therapeutic applications, including the treatment of chronic pancreatitis and drug-induced lung injury .
Vorbereitungsmethoden
The synthesis of camostat-d6 (hydrochloride) involves the incorporation of deuterium atoms into the camostat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of p-guanidinobenzoic acid with deuterated thiourea, followed by coupling with a deuterated ester . The reaction conditions typically involve the use of trihalotriazine as a coupling agent, which facilitates the formation of the ester bond .
Industrial production methods for camostat-d6 (hydrochloride) are similar to those used for camostat mesylate, with additional steps to ensure the incorporation of deuterium atoms. These methods often involve large-scale synthesis and purification processes to obtain the desired compound with high purity and yield .
Analyse Chemischer Reaktionen
Camostat-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of camostat-d6 (hydrochloride) may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Camostat-d6 (hydrochloride) has several scientific research applications, including:
Wirkmechanismus
Camostat-d6 (hydrochloride) exerts its effects by inhibiting serine proteases, which are enzymes that cleave peptide bonds in proteins. The inhibition of these enzymes can reduce inflammation and improve pancreatic function in conditions such as chronic pancreatitis . The molecular targets of camostat-d6 (hydrochloride) include cholecystokinin and pro-inflammatory cytokines, which are involved in the regulation of pancreatic secretions and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Camostat-d6 (hydrochloride) is similar to other serine protease inhibitors, such as nafamostat mesylate and gabexate mesylate. it is unique in its deuterated form, which makes it particularly useful as an internal standard for analytical techniques . Other similar compounds include:
Nafamostat mesylate: Another serine protease inhibitor used in the treatment of pancreatitis and disseminated intravascular coagulation.
Gabexate mesylate: A serine protease inhibitor used in the treatment of acute pancreatitis and postoperative complications.
Camostat-d6 (hydrochloride) stands out due to its deuterated nature, which enhances its stability and accuracy in analytical measurements .
Eigenschaften
Molekularformel |
C20H23ClN4O5 |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
[4-[2-[2-[bis(trideuteriomethyl)amino]-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride |
InChI |
InChI=1S/C20H22N4O5.ClH/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H/i1D3,2D3; |
InChI-Schlüssel |
LJMUBVFXGFAKKZ-TXHXQZCNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
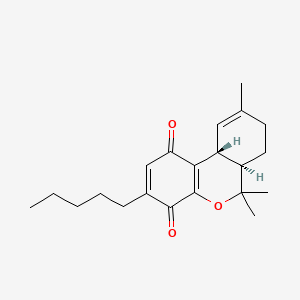
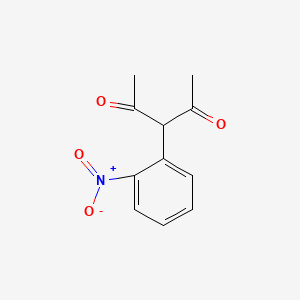
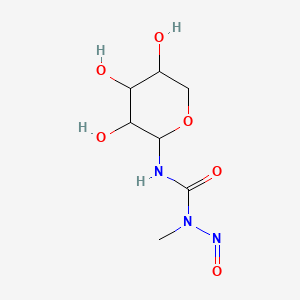
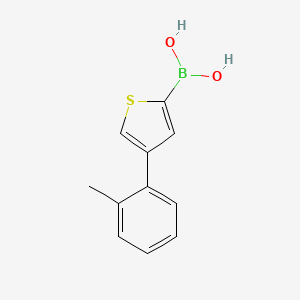
![7-(4-chlorobenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14088709.png)
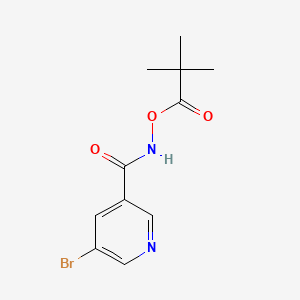
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088717.png)
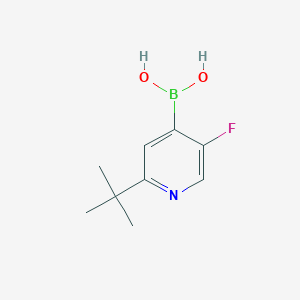
![1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14088730.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B14088732.png)
![1-(2-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088739.png)
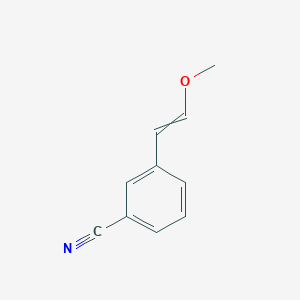
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B14088759.png)
